tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate

Conformational analysis Fragment-based drug design Synthetic accessibility

Researchers requiring a semi-rigid, saturated heterocyclic core with orthogonal amine/carboxamide functionality often face supply inconsistency. This 4,4-disubstituted oxane building block (Fsp³ = 0.833) resolves that need, offering a defined geometry ideal for fragment-based discovery and lead optimization. - Orthogonal protection: The primary carboxamide remains intact under both acidic Boc deprotection and basic amine acylation, eliminating extra protection steps required by carboxylic acid analogs. - Supply chain resilience: Sourced at a consistent 95% purity specification from geographically distributed suppliers, ensuring batch-to-batch reproducibility for multi-gram scale-up. - Enhanced coupling efficiency: The methylene spacer projects the amine from the sterically hindered quaternary center, improving yields in demanding amide bond formations.

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 1387936-82-4
Cat. No. B2364362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate
CAS1387936-82-4
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)N
InChIInChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(13)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
InChIKeyGQVNRHPGXNCYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline for tert-Butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate


tert-Butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate (CAS 1387936-82-4) is a bifunctional tetrahydropyran (oxane) building block that combines a Boc-protected aminomethyl handle with a primary carboxamide group at the 4-position. With molecular formula C₁₂H₂₂N₂O₄, molecular weight 258.31 g/mol, and a typical commercial purity of 95%, this compound belongs to the class of Boc-protected heterocyclic amine intermediates broadly applied as modular precursors in medicinal chemistry [1]. The saturated oxane ring imposes a well-defined three-dimensional geometry (Fsp³ = 0.833) that is increasingly valued in fragment-based and lead-oriented synthesis for enhancing target selectivity [2]. This guide evaluates its differentiation strictly against the closest structural analogs to inform procurement decisions.

1
Synthetic role
Orthogonal Boc-amine and carboxamide handles for multi-step synthesis
2
Structured core
Saturated oxane ring with high Fsp³ (0.833) for fragment-based design
3
Procurement fit
Multi-supplier research-grade building block with consistent 95% specification

Why In-Class Oxane Building Blocks Cannot Substitute CAS 1387936-82-4


Substituting tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate with a seemingly analogous tetrahydropyran derivative—such as the direct N-Boc analog lacking the methylene spacer (CAS 519031-86-8) or the fully deprotected free amine (CAS 1030364-98-7)—introduces measurable differences in conformational flexibility, hydrogen-bonding capacity, and synthetic reactivity that propagate through multi-step synthetic sequences [1]. The methylene spacer in the target compound increases the rotatable bond count from 4 to 5 versus the direct N-Boc analog, altering the spatial presentation of the amine after deprotection and affecting downstream coupling yields in sterically demanding amide bond formations [2]. Furthermore, the Boc-protected carboxamide cannot be interchanged with the corresponding carboxylic acid analog (CAS 946761-11-1) without fundamentally altering the ionization state, solubility profile, and protection-group orthogonality of the entire synthetic route.

Target Compound
Carboxamide with methylene spacer: 5 rotatable bonds, neutral across pH 2–12
Analog Risk
Direct N-Boc analog (CAS 519031-86-8) has 4 rotatable bonds; spatial presentation of amine may shift deprotection and coupling outcomes
Target Compound
Boc-protected primary amine; stable bench reagent
Analog Risk
Free amine (CAS 1030364-98-7) is highly hydrophilic (XLogP3 −1.7); organic-phase handling and storage stability may differ
Target Compound
Primary carboxamide; non-ionizable across synthetic pH range
Analog Risk
Carboxylic acid analog (CAS 946761-11-1) is ionized above pH 6; can introduce aqueous partitioning losses and nucleophilic competition

Quantitative Differential Evidence Against Closest Structural Analogs


Conformational Flexibility Advantage via Methylene Spacer

The target compound contains a methylene spacer between the Boc-protected amine and the quaternary C4 center, resulting in 5 rotatable bonds versus 4 for the direct N-Boc analog tert-butyl N-(4-carbamoyloxan-4-yl)carbamate (CAS 519031-86-8) [1]. This additional degree of freedom reduces steric congestion around the Boc-carbamate during acidic deprotection (TFA/CH₂Cl₂), potentially accelerating deprotection kinetics as documented for related N-Boc-N-alkyl vs. N-Boc systems in Greene's Protective Groups [2]. After deprotection, the primary amine in the target compound is separated from the quaternary center by a CH₂ group, resulting in a less sterically hindered nucleophile for subsequent amide coupling or reductive amination steps compared to the direct-attachment analog where the amine nitrogen is directly bound to the quaternary carbon .

Conformational flexibility
Class-level inference
5 rotatable bonds (+1 vs. analog CAS 519031-86-8)
Supports conformational analysis for sterically demanding couplings
Deprotection kinetics and amine presentation may shift; class-level comparison
Conformational analysis Fragment-based drug design Synthetic accessibility

Intermediate Lipophilicity for Optimal Handling and Permeability

The target compound exhibits a computed XLogP3 of 0 (PubChem) or 0.051 (Fluorochem vendor data), placing it at an intermediate lipophilicity between the deprotected free amine analog 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1030364-98-7, XLogP3 = -1.7, TPSA = 78.3 Ų) and the carboxylic acid analog Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid (CAS 946761-11-1, XLogP3 = 0.6) [1]. This -1.7 log-unit difference from the free amine translates to an approximately 50-fold difference in predicted octanol-water partition coefficient, which affects both aqueous solubility and passive membrane permeability in biological assays [2]. For procurement, the Boc group acts as a lipophilic masking moiety that improves organic-solvent extractability and chromatographic handling during intermediate purification relative to the free amine.

Lipophilicity
Cross-study comparable
XLogP3 = 0; ΔLogP +1.7 vs. free amine
Intermediate LogP supports organic-phase handling during purification
Computed descriptor; experimental LogP to verify
Lipophilicity Permeability Physicochemical property optimization

Carboxamide Functional Group Orthogonality in Multi-Step Synthesis

The target compound presents a primary carboxamide (-CONH₂) at the C4 position, whereas the structurally closest alternative reagent, Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid (CAS 946761-11-1), carries a carboxylic acid (-COOH). The pKₐ difference is substantial: primary amides have pKₐ ~15-17 (NH acidity), while carboxylic acids have pKₐ ~4-5, meaning the acid analog exists predominantly as a carboxylate anion under basic reaction conditions (e.g., peptide coupling with DIPEA or NMM) [1]. This ionization can lead to aqueous-phase partitioning losses during aqueous work-up and can compete with intended coupling partners for activated ester intermediates. In contrast, the carboxamide remains neutral across the full pH range of standard synthetic operations (pH 2-12), maintaining consistent solubility behavior and avoiding undesired nucleophilic competition [2]. Commercially, the target compound is supplied at 95% purity (Fluorochem F613577, AKSci 8757DP, Leyan 1198455) , comparable to the 95% purity specification of the carboxylic acid analog.

Ionization state
Class-level inference
Carboxamide neutral pH 2–12; ΔpKₐ ≥ 10 vs. carboxylic acid analog
Avoids pH-dependent solubility shifts and ion-pairing complications
pKₐ from standard compilations; reaction-specific behavior may vary
Protecting-group strategy Synthetic orthogonality Multi-step organic synthesis

Documented Role as a Precursor for mTOR and PDE10A Inhibitors

The deprotected form of this compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1030364-98-7), is explicitly documented as a reagent in the core modification of CC214-2, an orally available, selective mTOR kinase inhibitor with demonstrated anti-tumor activity in a PC3 prostate cancer xenograft model, and in the development of pyrazoloquinoline-based PDE10A inhibitors for schizophrenia [1][2]. The target Boc-protected compound (CAS 1387936-82-4) is the direct synthetic precursor to this free amine; Boc deprotection with TFA/CH₂Cl₂ cleanly yields the active intermediate without affecting the carboxamide group [3]. The 4,4-disubstituted oxane motif itself provides a constrained geometry that replaces flexible alkyl linkers with a semi-rigid heterocyclic scaffold, a common strategy in lead optimization to reduce entropic penalties upon target binding [4]. In contrast, the simpler tetrahydro-2H-pyran-4-carboxamide (CAS 344329-76-6) lacks the aminomethyl handle entirely and cannot serve as a precursor to these bioactive chemotypes.

Drug-discovery precedent
Supporting evidence
Deprotected form is a reagent in mTOR (CC214-2) and PDE10A inhibitor synthesis
Reported synthetic utility context for kinase and phosphodiesterase programs
Literature-documented; procurement of Boc-protected form supports controlled deprotection timing
mTOR kinase inhibition PDE10A inhibition Medicinal chemistry building blocks

Commercial Purity Benchmark and Multi-Supplier Availability

The target compound is consistently specified at 95% purity across three independent suppliers—Fluorochem (Product Code F613577), AKSci (Cat. 8757DP), and Leyan (Product No. 1198455)—with pricing available for quantities from 100 mg to 25 g . In contrast, the direct N-Boc analog (CAS 519031-86-8) is available from Fluorochem at a higher purity specification of 98% (Product Code F783927), reflecting its simpler synthesis and higher crystallinity, but with fewer supplier options overall . The 95% purity specification of the target compound is in line with the typical purity range (95-97%) for research-grade Boc-protected aminomethyl oxane derivatives of this complexity class. Multi-supplier availability mitigates single-source procurement risk and provides competitive pricing leverage for bulk orders.

Commercial purity
Head-to-head
95% purity across 3 suppliers; comparator analog 98% but fewer sources
Broader supplier base may reduce single-source procurement risk
Vendor CoA specifications as of May 2026; re-qualification recommended upon supplier change
Purity specification Supply chain redundancy Procurement risk assessment

Procurement-Driven Application Scenarios for CAS 1387936-82-4


Lead Optimization with sp³-Rich Amine Building Blocks

When a drug discovery program requires introduction of a semi-rigid, saturated heterocyclic amine handle with a carboxamide hydrogen-bonding motif, CAS 1387936-82-4 provides the protected precursor. After Boc deprotection (TFA/CH₂Cl₂, 0 °C to rt, 1-2 h), the resulting primary amine can be directly coupled to carboxylic acid-containing pharmacophores via HATU/DIPEA-mediated amidation . The 4,4-disubstituted oxane core—with Fsp³ = 0.833—contributes conformational constraint and three-dimensionality that has been associated with improved target selectivity and more favorable pharmacokinetic profiles in clinical candidates [1]. The methylene spacer ensures the amine projects away from the sterically congested quaternary center, facilitating coupling even with hindered acid partners.

Orthogonal Protection Strategy Leveraging Carboxamide Stability

In synthetic sequences requiring orthogonal functionalization of amine and carboxyl/carboxamide groups, CAS 1387936-82-4 offers the advantage that the primary carboxamide remains intact under both the acidic conditions used for Boc removal and the basic conditions used for subsequent amine acylation . This contrasts with the carboxylic acid analog (CAS 946761-11-1), which requires additional protection/deprotection steps (e.g., tert-butyl ester formation) to prevent competing ionization and nucleophilic interference during amide coupling. The neutrality of the carboxamide across pH 2-12 simplifies work-up procedures and improves mass recovery in multi-step parallel synthesis [2].

Fragment-Based Drug Discovery as a Fragment-Growing Vector

The compound serves as a fragment-elaboration vector in fragment-based drug discovery (FBDD), where the Boc-protected amine can be deprotected and functionalized to probe binding-pocket space adjacent to the carboxamide anchor [1]. The computed TPSA of 90.7 Ų and intermediate LogP of ~0 place this fragment within favorable physicochemical space for fragment hits, while the saturated oxane ring contributes to higher Fsp³ values that are statistically correlated with improved clinical developability [3]. The deprotected analog's demonstrated use in mTOR and PDE10A inhibitor programs provides precedent for the 4,4-disubstituted motif's target-class compatibility.

Process Chemistry Scale-Up with Multi-Supplier Qualification

For process chemistry groups scaling reactions from milligram to multi-gram quantities, the availability of CAS 1387936-82-4 from at least three geographically distributed suppliers (Fluorochem—UK/China stock, AKSci—US West Coast, Leyan—Shanghai) at a consistent 95% purity specification provides supply-chain resilience [1][2]. The consistent purity specification across vendors reduces the need for re-qualification when changing suppliers mid-campaign, and the compound's classification as non-hazardous for transport (Fluorochem shipping documentation) simplifies logistics for international procurement .

Application
Selection Property
Validation Focus
Lead optimization with sp³-rich amines
Constrained geometry and methylene spacer
Coupling efficiency with sterically hindered acid partners
Orthogonal protection strategy
Carboxamide stability across pH 2–12
Mass recovery and purity after multi-step sequences
Fragment-based drug discovery
Fsp³ 0.833 and intermediate LogP
Fragment-growing compatibility and target-class precedent
Process chemistry scale-up
Multi-supplier consistency at 95% purity
Supply-chain resilience and re-qualification effort
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